Acridinium, 10-methyl-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridinium, 10-methyl-9-(phenylmethyl)- is a derivative of acridinium, a class of compounds known for their chemiluminescent properties. These compounds are widely used in various scientific fields due to their ability to emit light upon undergoing chemical reactions. The specific structure of acridinium, 10-methyl-9-(phenylmethyl)-, makes it particularly interesting for applications in photoredox catalysis and chemiluminescent assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-methyl-9-(phenylmethyl)- typically involves the derivatization of acridineThis can be achieved through various organic reactions, including Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of acridinium compounds often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 10-methyl-9-(phenylmethyl)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc metal, ferric salts, cupric salts.
Substitution: Friedel-Crafts alkylation reagents, such as aluminum chloride and alkyl halides
Major Products
The major products formed from these reactions include acridone derivatives, substituted acridinium compounds, and various chemiluminescent products .
Scientific Research Applications
Acridinium, 10-methyl-9-(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acridinium, 10-methyl-9-(phenylmethyl)- involves the generation of reactive oxygen species (ROS) upon chemical activation. For instance, in the presence of hydrogen peroxide, the compound undergoes a reaction that produces excited-state acridone, which emits light as it returns to the ground state . This chemiluminescent reaction is highly sensitive and can be used for various analytical applications .
Comparison with Similar Compounds
Acridinium, 10-methyl-9-(phenylmethyl)- can be compared with other acridinium derivatives, such as:
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
These compounds share similar chemiluminescent properties but differ in their specific applications and reactivity. For example, N-methylacridinium-9-cyanide is known for its high chemiluminescent efficiency, while N-methylacridinium-9-chlorocarbonyl is used in specific immunoassay applications .
Conclusion
Acridinium, 10-methyl-9-(phenylmethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemiluminescent properties and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
52328-35-5 |
---|---|
Molecular Formula |
C21H18N+ |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
9-benzyl-10-methylacridin-10-ium |
InChI |
InChI=1S/C21H18N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14H,15H2,1H3/q+1 |
InChI Key |
JTVACKKFNYKBDG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.